Triethoxy[4-(trifluoromethyl)phenyl]silane

Catalog No.
S1900886
CAS No.
188748-63-2
M.F
C13H19F3O3Si
M. Wt
308.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy[4-(trifluoromethyl)phenyl]silane

CAS Number

188748-63-2

Product Name

Triethoxy[4-(trifluoromethyl)phenyl]silane

IUPAC Name

triethoxy-[4-(trifluoromethyl)phenyl]silane

Molecular Formula

C13H19F3O3Si

Molecular Weight

308.37 g/mol

InChI

InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3

InChI Key

PBTDWUVVCOLMFE-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC

Precursor for Modified Siloxane Polymers

TEOTFMS serves as a key building block for synthesizing various organosilicon polymers with desirable characteristics. The presence of the trifluoromethyl group (CF3) introduces electron-withdrawing properties, influencing the polymer's electrical and chemical behavior []. Additionally, the ethoxy groups (OC2H5) can be readily modified to introduce different functionalities, allowing for the creation of tailor-made siloxane polymers for specific applications [].

Here are some examples of TEOTFMS-derived polymers studied in research:

  • Silicones with high thermal stability: TEOTFMS units can be incorporated into silicone backbones to enhance their resistance to high temperatures []. This property makes them valuable for applications in electronics, aerospace, and harsh environments.
  • Siloxane coatings with improved weather resistance: The trifluoromethyl group in TEOTFMS can contribute to the hydrophobicity and UV resistance of siloxane coatings, making them suitable for protecting surfaces from harsh weather conditions [].

Functionalization of Surfaces

TEOTFMS can be employed to modify the surface properties of various materials. The triethoxy groups can react with surface hydroxyl groups, forming a covalent bond and introducing new functionalities. This technique is particularly useful for:

  • Creating hydrophobic surfaces: The presence of the ethyl groups (C2H5) in TEOTFMS imparts hydrophobicity to the modified surface, repelling water and improving water resistance [].
  • Introducing reactive groups for further modification: The ethoxy groups can be transformed into other functional groups, such as amines, epoxides, or thiols, allowing for the attachment of various molecules onto the surface [].

Surface modification with TEOTFMS finds applications in diverse research areas, including:

  • Microfluidics: TEOTFMS can be used to create hydrophobic microfluidic channels for manipulating and analyzing liquids [].
  • Biosensors: Surface functionalization with TEOTFMS can be employed to create biosensor surfaces that selectively bind with specific biomolecules [].

Triethoxy[4-(trifluoromethyl)phenyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, alongside three ethoxy groups bonded to silicon. Its chemical formula is C₁₃H₁₉F₃O₃Si, and it is known for its unique properties that make it suitable for various applications in materials science and chemistry. The trifluoromethyl group enhances the compound's hydrophobicity and thermal stability, making it valuable in coatings and surface treatments .

While extensive safety data is limited, some general precautions are advisable due to the presence of ethoxy groups:

  • Flammability: TEOTFMS is likely flammable due to the organic ethoxy groups.
  • Reactivity: Avoid contact with strong oxidizers, which can cause fire or explosion [].
  • Toxicity: Data not readily available, but handle with standard laboratory procedures for organic chemicals, including wearing gloves, eye protection, and working in a well-ventilated area [].

  • Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, allowing for the formation of different silane derivatives.
  • Hydrolysis: In the presence of water, triethoxy[4-(trifluoromethyl)phenyl]silane can undergo hydrolysis to form silanol compounds, which can further condense to form siloxanes .
  • Cross-Coupling Reactions: This compound can act as a silicon nucleophile in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of more complex organosilicon compounds .

Triethoxy[4-(trifluoromethyl)phenyl]silane can be synthesized through various methods:

  • Direct Reaction: A common method involves reacting silicon tetrachloride with chlorobenzene and trifluoromethyl bromide under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to achieve optimal yields.
  • Sol-Gel Process: This method involves hydrolysis and condensation reactions of silane precursors to form silica-based materials, which may incorporate triethoxy[4-(trifluoromethyl)phenyl]silane as a functionalizing agent .

Triethoxy[4-(trifluoromethyl)phenyl]silane finds applications in various fields:

  • Coatings: Its hydrophobic properties make it suitable for use in protective coatings that resist moisture and corrosion.
  • Adhesives: The compound enhances adhesion properties when used in silicone-based adhesives.
  • Surface Modifications: It is employed in modifying surfaces to improve their chemical resistance and durability .

Several compounds share structural similarities with triethoxy[4-(trifluoromethyl)phenyl]silane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TriethoxysilaneContains three ethoxy groups without trifluoromethylMore hydrophilic due to lack of fluorine
PhenyltrimethoxysilaneContains three methoxy groupsGenerally more reactive due to methoxy groups
TrichlorosilaneContains three chlorine atomsHighly reactive; used primarily in synthesis
TrimethoxysilaneContains three methoxy groupsSimilar reactivity profile but less stable

Triethoxy[4-(trifluoromethyl)phenyl]silane is unique due to its trifluoromethyl group, which imparts distinct properties such as increased hydrophobicity and thermal stability compared to other silanes.

Traditional Synthetic Routes via Grignard Reagent Intermediates

The Grignard reaction remains one of the most fundamental and widely utilized approaches for preparing organosilanes, including triethoxy[4-(trifluoromethyl)phenyl]silane [4]. This methodology, first developed by F. Stanley Kipping in 1904, has evolved into a sophisticated synthetic tool with multiple variants adapted for different production requirements [4].

Normal Addition Methodology

The normal addition approach involves the direct addition of silicon tetrachloride or triethoxysilane to preformed Grignard reagents. For triethoxy[4-(trifluoromethyl)phenyl]silane synthesis, 4-(trifluoromethyl)phenylmagnesium bromide is typically prepared from 4-bromobenzotrifluoride and magnesium metal in anhydrous tetrahydrofuran or diethyl ether [4] [5]. The reaction proceeds according to the following general scheme:

4-CF₃-C₆H₄-MgBr + (EtO)₃SiCl → 4-CF₃-C₆H₄-Si(OEt)₃ + MgBrCl

This methodology typically achieves yields ranging from 80-95% under optimized conditions, with reaction temperatures maintained between 25-60°C and reaction times of 2-12 hours [4]. The normal addition approach is particularly effective when complete substitution of the silicon center is desired, making it suitable for the preparation of triethoxy[4-(trifluoromethyl)phenyl]silane where a single aryl group attachment is required.

Reverse Addition Protocol

The reverse addition methodology involves the controlled addition of the Grignard reagent to the silicon electrophile, providing enhanced control over the degree of substitution [4]. This approach is particularly valuable when preparing organosilanes with precise stoichiometry and reduced formation of over-substituted products. For triethoxy[4-(trifluoromethyl)phenyl]silane synthesis, the reverse addition typically operates at lower temperatures (0-25°C) to maintain selectivity, with reaction times ranging from 1-8 hours [4].

The reverse addition methodology demonstrates several advantages, including improved control over side reactions and reduced formation of polysubstituted silanes. However, yields are generally lower (70-85%) compared to normal addition due to incomplete conversion and competing side reactions [4].

In-Situ Grignard Formation

The in-situ formation approach involves generating the Grignard reagent in the presence of the silicon electrophile, eliminating the need for separate reagent preparation and transfer operations [4]. This methodology is particularly beneficial when dealing with Grignard reagents that exhibit poor solution stability or limited solubility, characteristics that can be problematic with trifluoromethyl-substituted aromatic compounds [6].

The in-situ methodology typically operates at elevated temperatures (25-100°C) with extended reaction times (4-16 hours) to ensure complete formation of the organometallic intermediate and subsequent silane coupling [4]. While this approach offers operational simplicity and improved handling of sensitive reagents, yields are generally intermediate (75-90%) due to competing side reactions and the challenge of optimizing dual reaction conditions.

Mechanistic Considerations and Optimization

The Grignard coupling mechanism involves nucleophilic attack of the organometallic reagent on the electrophilic silicon center, followed by halide or alkoxide elimination [4]. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic Grignard reagent, generally decreasing nucleophilicity compared to unsubstituted phenyl analogs [5].

Solvent selection plays a critical role in Grignard synthesis optimization. Tetrahydrofuran generally provides superior solvating ability and higher reaction rates compared to diethyl ether, particularly for electron-deficient aromatic Grignard reagents [7]. However, tetrahydrofuran can participate in side reactions with certain silicon electrophiles, potentially forming silicon-oxygen-tetrahydrofuran adducts that reduce overall yields [7].

Recent advances in Grignard methodology have demonstrated the utility of mixed solvent systems and controlled temperature profiles for optimizing yields and selectivity [5]. The synthesis of trifluoromethylphenyl silanes using improved Grignard protocols has achieved yields exceeding 90% under carefully controlled conditions [5].

Industrial-Scale Production Techniques and Optimization

Industrial production of organosilanes, including triethoxy[4-(trifluoromethyl)phenyl]silane, requires methodologies that balance economic efficiency, scalability, and product quality. Several established industrial processes have been adapted and optimized for large-scale organosilane manufacturing.

Rochow-Muller Direct Process

The Rochow-Muller direct process represents the most economically significant industrial method for organosilane production [8] [9]. This methodology involves the direct reaction between metallurgical-grade silicon and organic halides in the presence of copper catalysts at elevated temperatures (280-350°C) [8] [9].

For trifluoromethylphenyl silane derivatives, the direct process utilizes 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride as the organic halide component. The reaction proceeds in fluidized bed reactors containing silicon powder and copper chloride catalyst [10]. The copper catalyst facilitates the formation of silicon-carbon bonds through a complex mechanism involving silicon-copper alloy formation and subsequent organometallic intermediate generation [9].

Industrial implementation of the direct process for trifluoromethylphenyl silanes typically achieves yields of 70-90% with selectivities ranging from 80-92% [8] [9]. The process demonstrates excellent scalability and cost-effectiveness, making it suitable for large-volume production requirements.

Optimization of the direct process involves careful control of several critical parameters:

  • Temperature Control: Optimal temperatures range from 280-350°C, with precise control necessary to balance reaction rate and selectivity [10]
  • Catalyst Composition: Copper chloride loading typically ranges from 5-15% by weight, with catalyst preparation and activation procedures significantly affecting performance [9]
  • Residence Time: Contact times of 10-60 seconds in fluidized bed reactors provide optimal conversion while minimizing over-reaction [10]
  • Gas Flow Dynamics: Linear velocities multiplied by gas density should range from 0.2-2 kg/m²·sec for optimal fluidization and mass transfer [10]

Hydrosilylation-Based Industrial Processes

Hydrosilylation represents another significant industrial pathway for organosilane production, particularly for compounds requiring high purity and precise functional group tolerance [11] [12]. This methodology involves the catalytic addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, providing access to organosilanes with excellent regioselectivity and functional group compatibility.

For triethoxy[4-(trifluoromethyl)phenyl]silane synthesis via hydrosilylation, the process typically employs 4-(trifluoromethyl)styrene derivatives and triethoxysilane in the presence of platinum, palladium, or rhodium catalysts [11] [13]. The reaction operates under relatively mild conditions (80-150°C) with excellent yields (85-95%) and high selectivities (90-98%) [11] [12].

Industrial hydrosilylation processes demonstrate several key advantages:

  • High Selectivity: Catalyst systems can be tuned to achieve exceptional regioselectivity and functional group tolerance [11] [13]
  • Mild Conditions: Lower operating temperatures reduce energy costs and minimize thermal degradation [12]
  • Product Purity: The absence of organometallic byproducts simplifies purification procedures [13]
  • Catalyst Recyclability: Modern catalyst systems allow for efficient recovery and reuse [11]

Recent advances in earth-abundant transition metal catalysts have expanded the scope of industrial hydrosilylation, with cobalt, nickel, and iron-based systems demonstrating excellent performance for fluorinated substrates [14].

Mechanochemical Production Methods

Mechanochemical synthesis has emerged as a promising industrial methodology for organosilane production, offering several environmental and economic advantages [15]. This solvent-free approach utilizes mechanical energy to drive chemical transformations, eliminating the need for large volumes of organic solvents and reducing waste generation.

For triethoxy[4-(trifluoromethyl)phenyl]silane production, mechanochemical methods typically employ silicon-copper contact masses and ethyl alcohol in specialized vibration reactors [15]. The process operates at moderate temperatures (200-250°C) and achieves selectivities of approximately 50% at silicon conversions of 90% without additional promoters [15].

Optimization parameters for mechanochemical production include:

  • Contact Mass Ratio: The ratio between contact mass and grinding bodies significantly affects reaction efficiency [15]
  • Particle Size Distribution: Grinding body sizes and their distribution in polydisperse mixtures influence mass transfer and reaction kinetics [15]
  • Power Density: Mechanical energy input must be optimized to achieve efficient mixing and activation while avoiding excessive heating [15]
  • Residence Time: Reaction times typically range from 30 minutes to 8 hours depending on substrate reactivity [15]

Process Integration and Optimization Strategies

Modern industrial production of triethoxy[4-(trifluoromethyl)phenyl]silane increasingly emphasizes process integration and holistic optimization approaches [16]. Advanced process control systems monitor reaction parameters in real-time, enabling rapid adjustments to maintain optimal production conditions [16].

Key optimization strategies include:

  • Heat Integration: Recovery of reaction heat for preheating feed streams and reducing overall energy consumption [16]
  • Solvent Recovery: Efficient distillation and recycling systems minimize solvent losses and reduce environmental impact [16]
  • Catalyst Management: Advanced catalyst preparation, activation, and regeneration procedures extend catalyst lifetimes and reduce costs [16]
  • Product Purification: Integrated separation systems combining distillation, crystallization, and adsorption techniques achieve high product purities [16]

Industrial facilities typically incorporate modular design principles, allowing for flexible capacity adjustments and efficient scaling as market demands change [16]. Modern production facilities can achieve capacities ranging from 10-1000 tons per year depending on market requirements and investment levels [16].

Recent Advances in Catalytic Coupling Approaches

The field of catalytic organosilane synthesis has experienced remarkable growth in recent years, driven by the development of new catalyst systems, improved mechanistic understanding, and expanding applications in materials science and pharmaceutical chemistry [17] [18]. These advances have particular relevance for the synthesis of triethoxy[4-(trifluoromethyl)phenyl]silane, where traditional methods may face limitations related to the electron-withdrawing nature of the trifluoromethyl substituent.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis has emerged as one of the most versatile and efficient approaches for organosilane synthesis, offering excellent functional group tolerance and mild reaction conditions [18] [19] [20]. Recent developments in palladium-catalyzed silylation have demonstrated particular utility for electron-deficient aromatic substrates, making them highly relevant for trifluoromethylphenyl silane synthesis.

The palladium-catalyzed synthesis of triethoxy[4-(trifluoromethyl)phenyl]silane typically employs 4-iodobenzotrifluoride and triethoxy(silyl) nucleophiles in the presence of specialized palladium complexes [21] [18]. Recent advances have focused on developing catalyst systems that can accommodate the challenging electronic properties of trifluoromethyl-substituted aromatics.

One particularly promising approach involves the use of Pd(PPh₃)₄ in combination with silver oxide as a base, operating at temperatures of 60-100°C [22]. This methodology has demonstrated yields ranging from 65-84% for trifluoromethylphenyl silanol derivatives, with the potential for adaptation to triethoxy derivatives through appropriate substrate modification [22].

Advanced ligand design has played a crucial role in improving palladium-catalyzed silylation efficiency. BrettPhos and related electron-rich, sterically hindered phosphine ligands have shown exceptional performance in challenging cross-coupling reactions involving electron-deficient aromatics [20]. These ligands facilitate both the oxidative addition of aryl halides and the subsequent reductive elimination to form carbon-silicon bonds [20].

Recent mechanistic studies have revealed that palladium-catalyzed silylation proceeds through classical Pd(0)-Pd(II) catalytic cycles, with transmetalation being the rate-determining step in most cases [23] [20]. Understanding of these mechanistic details has enabled rational catalyst design and optimization of reaction conditions for specific substrate classes [23].

Copper-Catalyzed Carbon-Silicon Bond Formation

Copper catalysis has gained significant attention as an economically attractive and environmentally benign alternative to precious metal systems [18]. Recent advances in copper-catalyzed organosilane synthesis have demonstrated exceptional performance for challenging substrates, including fluorinated aromatics.

A breakthrough development in copper-catalyzed silylation involves the direct coupling of aryl iodides with chlorosilanes under ligand-free and reductive conditions [18]. This methodology demonstrates particular promise for triethoxy[4-(trifluoromethyl)phenyl]silane synthesis, achieving yields of 82-96% for various aryl and vinyl iodides [18].

The copper-catalyzed process operates through an unprecedented mechanistic pathway where the copper catalyst lowers the energy barrier for the reaction between in-situ generated arylzinc species and halosilanes [18]. This mechanism differs significantly from traditional organocopper chemistry and provides unique advantages for electron-deficient substrates [18].

Key advantages of the copper-catalyzed approach include:

  • Economic Efficiency: Copper catalysts are significantly less expensive than platinum group metals [18]
  • Broad Substrate Scope: The system accommodates a wide range of functional groups and electronic properties [18]
  • Operational Simplicity: Ligand-free conditions reduce complexity and cost [18]
  • Scalability: The methodology has been demonstrated on gram scales with maintained efficiency [18]

Optimization of copper-catalyzed silylation involves careful control of reductant selection, with zinc powder proving optimal for most applications [18]. The reaction typically operates at temperatures of 25-80°C in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide [18].

Nickel-Catalyzed Coupling Strategies

Nickel catalysis has emerged as a powerful complement to palladium and copper systems, offering unique reactivity patterns and the ability to activate less reactive electrophiles [24] [14]. Recent developments in nickel-catalyzed organosilane synthesis have demonstrated particular utility for challenging coupling partners and stereoselective transformations.

For triethoxy[4-(trifluoromethyl)phenyl]silane synthesis, nickel-catalyzed approaches typically employ Ni(COD)₂ in combination with phosphine or N-heterocyclic carbene ligands [24] [14]. These systems have demonstrated excellent performance for the coupling of aryl halides with silicon nucleophiles, achieving yields of 70-95% under optimized conditions [14].

Recent advances in nickel catalysis have focused on developing earth-abundant alternatives to precious metal systems while maintaining high selectivity and functional group tolerance [14]. Cobalt and manganese-based systems have shown particular promise for challenging substrates, including fluorinated aromatics [14].

The nickel-catalyzed approach offers several unique advantages:

  • Electrophile Scope: Nickel systems can activate less reactive chlorides and pseudohalides [24]
  • Stereoselectivity: Controlled stereochemical outcomes are achievable with appropriate ligand design [14]
  • Functional Group Tolerance: Modern nickel systems accommodate a wide range of functional groups [14]
  • Cost Effectiveness: Nickel is significantly less expensive than platinum group metals [14]

Asymmetric and Stereoselective Catalytic Methods

The development of catalytic asymmetric methods for organosilane synthesis represents one of the most exciting recent advances in the field [17] [25] [26]. These methodologies enable the preparation of silicon-stereogenic compounds with high enantioselectivity, opening new possibilities for applications in pharmaceutical and materials chemistry.

Recent developments in catalytic asymmetric synthesis have demonstrated the preparation of silicon-stereogenic compounds through various strategies [17] [25]. Rhodium-catalyzed enantioselective transmetalation has shown particular promise for the synthesis of silicon-stereogenic dibenzooxasilines from prochiral substrates [25].

For trifluoromethylphenyl silane derivatives, asymmetric synthesis approaches typically involve the desymmetrization of prochiral silicon centers using chiral transition metal catalysts [17] [25]. These methodologies have achieved enantiomeric excesses exceeding 90% under optimized conditions [25].

Key developments in asymmetric organosilane synthesis include:

  • Catalyst Development: Design of chiral ligands specifically optimized for silicon-containing substrates [17] [25]
  • Mechanistic Understanding: Detailed studies of stereochemical control mechanisms [25] [26]
  • Substrate Scope: Expansion of methodology to include diverse substrate classes [17] [26]
  • Practical Applications: Development of scalable procedures for pharmaceutical intermediates [26]

Emerging Catalytic Technologies

Several emerging catalytic technologies show promise for future developments in organosilane synthesis [11] [27] [28]. These include photocatalytic methods, electrocatalytic approaches, and biocatalytic transformations, each offering unique advantages for specific applications.

Photocatalytic organosilane synthesis has demonstrated the ability to operate under mild conditions using visible light as the driving force [29]. These methodologies offer particular advantages for sensitive substrates and can enable transformations that are challenging using thermal methods [29].

Electrocatalytic approaches provide sustainable alternatives to traditional chemical reductants and oxidants [29]. Recent developments have shown the feasibility of electrochemical carbon-silicon bond formation under mild conditions with excellent functional group tolerance [29].

The integration of these emerging technologies with traditional synthetic methods promises to expand the scope and efficiency of organosilane synthesis in the coming years [29] [27]. As these methodologies mature, they are likely to find increasing application in the industrial production of specialized organosilanes such as triethoxy[4-(trifluoromethyl)phenyl]silane.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for triethoxy[4-(trifluoromethyl)phenyl]silane through analysis of multiple nuclei including proton, carbon-13, fluorine-19, and silicon-29 [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of triethoxy[4-(trifluoromethyl)phenyl]silane exhibits characteristic chemical shifts that reflect the electronic environment of each functional group [2]. The aromatic protons of the 4-(trifluoromethyl)phenyl moiety appear as a distinctive pattern in the 7.4-7.6 parts per million region, with the electron-withdrawing effect of the trifluoromethyl group causing a downfield shift compared to unsubstituted phenylsilanes [1] [3]. The ethoxy substituents generate two characteristic multipets: the methylene protons (OCH₂) appear as a quartet centered around 3.8 parts per million due to coupling with the adjacent methyl group, while the methyl protons (CH₃) appear as a triplet at approximately 1.2 parts per million [3] [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule [2] [3]. The aromatic carbons of the phenyl ring appear in the 125-140 parts per million region, with the carbon bearing the trifluoromethyl group showing characteristic splitting due to carbon-fluorine coupling [3]. The trifluoromethyl carbon appears as a characteristic quartet around 124 parts per million due to coupling with the three equivalent fluorine atoms [2]. The ethoxy carbon atoms generate signals at approximately 58-60 parts per million for the methylene carbons and 18 parts per million for the methyl carbons [3] [5].

Silicon-29 Nuclear Magnetic Resonance Spectroscopy

Silicon-29 nuclear magnetic resonance spectroscopy provides crucial information about the silicon coordination environment [6] [7]. For triethoxysilyl compounds, the silicon-29 chemical shift typically falls in the range of -40 to -60 parts per million relative to tetramethylsilane [5] [8]. The exact chemical shift depends on the electronic nature of the organic substituent, with electron-withdrawing groups such as the trifluoromethylphenyl moiety causing a downfield shift compared to electron-donating substituents [9] [10]. The silicon-29 nucleus exhibits coupling to adjacent protons through two-bond interactions, particularly with the ethoxy methylene protons [11].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The trifluoromethyl group generates a characteristic singlet in the fluorine-19 nuclear magnetic resonance spectrum, typically appearing around -62 to -65 parts per million [12]. This chemical shift is characteristic of trifluoromethyl groups attached to aromatic systems and provides confirmation of the CF₃ substitution pattern [13].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of triethoxy[4-(trifluoromethyl)phenyl]silane, allowing identification of functional groups and structural features [1] [14].

Trifluoromethyl Group Vibrations

The trifluoromethyl group exhibits characteristic vibrational modes that serve as diagnostic fingerprints [1] [15]. The asymmetric carbon-fluorine stretch appears as a strong absorption band around 1325 wavenumbers, while the symmetric carbon-fluorine stretch occurs at approximately 1165 wavenumbers [1] [16]. The carbon-fluorine deformation modes appear in the 700-800 wavenumber region [16] [17].

Silicon-Oxygen-Carbon Stretching Modes

The triethoxysilyl moiety generates characteristic silicon-oxygen-carbon stretching vibrations in the 1100-1080 wavenumber region [1] [16]. These bands are typically strong in intensity and provide clear evidence for the presence of ethoxy groups attached to silicon [16] [17]. The exact frequency depends on the conformational arrangement of the ethoxy groups and the electronic influence of the aromatic substituent [1].

Aromatic Ring Vibrations

The 4-(trifluoromethyl)phenyl group contributes several characteristic absorptions [1]. The aromatic carbon-carbon stretching modes appear at approximately 1600 and 1500 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations occur in the 3050-3100 wavenumber region [16] [17]. The substitution pattern of the aromatic ring influences the exact frequencies and intensities of these modes [1].

Aliphatic Carbon-Hydrogen Stretching

The ethoxy groups contribute strong absorptions in the 2850-2950 wavenumber region due to carbon-hydrogen stretching vibrations [16] [17]. The methylene groups typically absorb at slightly higher frequencies (2920-2950 wavenumbers) compared to the methyl groups (2860-2880 wavenumbers) [16].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for triethoxy[4-(trifluoromethyl)phenyl]silane [18] [19]. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight of 308.37 daltons [18]. The exact mass is 308.105556 daltons, providing high-precision molecular weight confirmation [18].

The fragmentation pattern reveals characteristic losses corresponding to ethoxy groups (mass loss of 45 daltons per OEt group) and the eventual formation of the 4-(trifluoromethyl)phenylsilyl cation [19]. The base peak typically corresponds to the loss of all three ethoxy groups, generating the [4-(CF₃)C₆H₄Si]⁺ fragment ion [19].

X-ray Crystallographic Studies of Molecular Geometry

Crystal Structure Determination Methods

X-ray crystallographic analysis of triethoxy[4-(trifluoromethyl)phenyl]silane provides definitive structural information including bond lengths, bond angles, and molecular conformation [20] [21]. Single crystal X-ray diffraction represents the gold standard for molecular structure determination, providing atomic-level precision in structural parameters [21] [22].

Molecular Geometry Parameters

Silicon-Carbon Bond Lengths

The silicon-carbon bond connecting the silicon center to the 4-(trifluoromethyl)phenyl group typically measures 1.87-1.90 Ångström, consistent with typical organosilicon compounds [23] [24]. This bond length reflects the partial ionic character resulting from the electronegativity difference between silicon and carbon [23] [25].

Silicon-Oxygen Bond Lengths

The silicon-oxygen bonds in the triethoxysilyl moiety typically range from 1.63-1.65 Ångström [3] [26]. These bond lengths are influenced by the electronic nature of both the silicon center and the ethoxy substituents [26] [8].

Carbon-Fluorine Bond Lengths

The carbon-fluorine bonds in the trifluoromethyl group measure approximately 1.33-1.36 Ångström [13] [25]. These short, strong bonds reflect the high electronegativity of fluorine and contribute to the chemical stability of the trifluoromethyl group [25] [27].

Molecular Conformation

The molecule adopts a tetrahedral geometry around the silicon center with the 4-(trifluoromethyl)phenyl group and three ethoxy groups arranged to minimize steric interactions [24] [28]. The silicon-oxygen-carbon bond angles typically range from 140-160 degrees, reflecting the sp³ hybridization of the oxygen atoms [29] [30].

Crystal Packing and Intermolecular Interactions

The crystal structure reveals weak intermolecular interactions including van der Waals forces and possible π-π stacking between aromatic rings [24] [31]. The trifluoromethyl groups may participate in weak carbon-hydrogen to fluorine hydrogen bonding interactions [23] [32].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational studies using density functional theory provide detailed insight into the electronic structure and properties of triethoxy[4-(trifluoromethyl)phenyl]silane [8] [10]. The B3LYP functional with 6-311+G(d,p) basis set represents a well-validated approach for organosilicon compounds [8] [33].

Geometry Optimization

Theoretical geometry optimization reveals bond lengths and angles in excellent agreement with experimental X-ray crystallographic data [8] [34]. The silicon-carbon bond length to the aromatic ring is calculated to be 1.876 Ångström, while the silicon-oxygen bonds measure 1.642 Ångström [8] [10].

Electronic Structure Analysis

The electronic structure reveals significant orbital mixing between the silicon d-orbitals and the π-system of the aromatic ring [35] [36]. The trifluoromethyl group acts as a strong electron-withdrawing substituent, lowering the energy of the lowest unoccupied molecular orbital and affecting the overall electronic properties [34] [36].

Molecular Orbital Analysis

The highest occupied molecular orbital is primarily localized on the aromatic ring with contribution from the silicon-carbon bond [35] [34]. The lowest unoccupied molecular orbital shows significant contribution from the trifluoromethyl group, consistent with its electron-withdrawing character [34].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations provide assignment of observed infrared and Raman bands [1] [37]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [37] [38].

Nuclear Magnetic Resonance Chemical Shift Calculations

Computational prediction of nuclear magnetic resonance chemical shifts using gauge-including atomic orbital methods provides validation of structural assignments [8] [33]. The calculated silicon-29 chemical shift of -52.3 parts per million agrees well with the expected experimental range [8] [10].

Electronic Properties and Reactivity

Frontier Molecular Orbital Analysis

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insight into the chemical reactivity and optical properties of the compound [34] [36]. The calculated energy gap of 4.82 electron volts indicates moderate chemical stability [34].

Electrostatic Potential Analysis

Molecular electrostatic potential calculations reveal regions of positive and negative charge density, providing insight into potential reaction sites and intermolecular interactions [34] [39]. The silicon center shows positive electrostatic potential, consistent with its role as an electrophilic center [34].

Mulliken Population Analysis

Mulliken population analysis reveals the charge distribution within the molecule, with the trifluoromethyl group carrying significant negative charge due to the high electronegativity of fluorine [34] [23]. The silicon center carries a partial positive charge of approximately +1.2 elementary charges [34].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethoxy[4-(trifluoromethyl)phenyl]silane

Dates

Last modified: 08-16-2023
Shin et al. Iridium-catalysed arylation of C-H bonds enabled by oxidatively induced reductive elimination. Nature Chemistry, doi: 10.1038/nchem.2900, published online 11 December 2017

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